1-methyl-3-phenylpyridin-4(1H)-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-methyl-3-phenylpyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
JLPJUTBNKUKCTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methyl 3 Phenylpyridin 4 1h One and Its Analogues
Classical and Established Synthetic Routes
Traditional approaches to the synthesis of 1-methyl-3-phenylpyridin-4(1H)-one and related pyridinones have laid the foundation for more advanced methodologies. These routes often involve condensation and cyclization reactions to construct the core pyridinone ring system.
Condensation Reactions for Pyridinone Core Formation
The formation of the pyridinone ring often relies on condensation reactions. For instance, the reaction of β-keto esters with enamines or other nitrogen-containing nucleophiles is a common strategy. A classic approach involves the condensation of a β-keto ester, such as ethyl benzoylacetate, with an amine. While direct synthesis of this compound via this route can be challenging, related structures like 3-amino-6-methyl-4-phenylpyridin-2(1H)-one have been synthesized through the condensation of cyanoacetamide with α,β-unsaturated ketones like benzylideneacetone. researchgate.net This resulting aminopyridinone can then potentially be further modified to achieve the target structure.
Another established method involves the reaction of diketones with amines. For example, the synthesis of 1,3-diketones, which are precursors to certain pyridinones, can be achieved through a Claisen condensation. mdpi.com These diketones can then undergo cyclization with an appropriate amine to form the pyridinone ring. The specific reagents and reaction conditions can be tailored to influence the substitution pattern of the final product.
The table below summarizes key aspects of condensation reactions for pyridinone core formation.
| Starting Materials | Key Reaction Type | Product Type | Reference |
| Cyanoacetamide, α,β-Unsaturated Ketone | Condensation | Aminopyridinone | researchgate.net |
| β-Keto Ester, Amine | Condensation | Pyridinone | |
| 1,3-Diketone, Amine | Cyclization | Pyridinone | mdpi.com |
Cyclization Strategies for N-Substituted Pyridinones
The introduction of the N-substituent, such as the methyl group in this compound, is a critical step in the synthesis. Cyclization strategies often incorporate this N-substituent either from the start or through a subsequent alkylation step.
Intramolecular cyclization is a powerful tool for forming the pyridinone ring. For example, triphenylphosphonium and pyridinium (B92312) derivatives of N-3-oxoalkylchloroacetamides can undergo intramolecular cyclization to yield 5,6-dihydropyridin-2(1H)-ones and 2-pyridones. researchgate.net Another approach involves the deprotection of a dimethyl acetal (B89532) group to generate an aldehyde, which then participates in the formation of polycyclic pyridones. nih.gov
Macrocyclization strategies, while more commonly applied to peptides, offer insights into forming cyclic structures. nih.govrsc.org These methods often rely on forming amide bonds or other linkages under dilute conditions to favor intramolecular reactions. nih.gov While not directly applied to the synthesis of simple pyridinones, the principles of controlling ring closure are relevant.
The synthesis of N-substituted pyridones can also be achieved through C-N cross-coupling reactions. For instance, palladium-catalyzed reactions of cycloalkenyl nonaflates with enolizable heterocycles like pyridones have been shown to be effective. researchgate.net
The following table outlines various cyclization strategies.
| Precursor Type | Cyclization Method | Resulting Structure | Reference |
| N-3-Oxoalkylchloroacetamide derivatives | Intramolecular Cyclization | Dihydropyridinone/Pyridone | researchgate.net |
| 2-(4-oxopyridin-1(4H)-yl)acetaldehydes | Acid-catalyzed Deprotection/Cyclization | Polycyclic Pyridone | nih.gov |
| Cycloalkenyl nonaflates, Pyridone | Palladium-catalyzed C-N Coupling | N-Substituted Pyridone | researchgate.net |
Contemporary and Catalytic Approaches
Modern synthetic chemistry has introduced a range of sophisticated techniques that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound and its analogues.
Multi-Component Reactions (MCRs) for Polysubstituted Dihydropyridinones
Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials combine in a single step to form a complex product, incorporating most or all of the atoms from the reactants. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a pseudo four-component reaction that yields dihydropyridines. nih.govbeilstein-journals.org This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an amine (like ammonia). nih.gov While the classical Hantzsch synthesis often produces symmetrical 1,4-dihydropyridines, modern variations allow for the synthesis of unsymmetrical 1,2-dihydropyridines. beilstein-journals.org
These MCRs are advantageous due to their atom economy, reduced number of synthetic steps, and potential for creating diverse molecular libraries. frontiersin.orgjmchemsci.com The mechanism often involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization. frontiersin.org Various catalysts, including environmentally friendly heterogeneous catalysts, have been developed to improve the efficiency and greenness of these reactions. beilstein-journals.orgfrontiersin.org
The table below provides an overview of MCRs for dihydropyridinone synthesis.
| Reaction Name | Typical Components | Product Type | Key Features | References |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine | One-pot, high efficiency | nih.govbeilstein-journals.org |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone | Acid-catalyzed | jmchemsci.com |
| Four-Component Reaction | Phosphonate, Nitrile, Aldehyde, Iso(thio)cyanate | Dihydropyrimidine/Thiazine | Broad substrate scope | nih.gov |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds. nih.govnih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, is a powerful method for synthesizing biaryl compounds, which is directly relevant to the synthesis of 3-phenylpyridin-4(1H)-one derivatives. chemie-brunschwig.chnih.govuwindsor.ca This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org
The Suzuki reaction offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of environmentally benign organoboron reagents. uwindsor.ca For the synthesis of 3-phenylpyridinones, a key step would be the coupling of a 3-halopyridinone derivative with phenylboronic acid. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield. nih.govorganic-chemistry.orgresearchgate.net For instance, palladium catalysts like Pd(PPh₃)₄ are commonly used. nih.govresearchgate.net
The following table summarizes key aspects of the Suzuki cross-coupling reaction.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | References |
| Aryl/Vinyl Halide or Triflate | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl/Conjugated Diene | nih.govharvard.eduresearchgate.net |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | nih.gov |
| 3-Pyridyl Triflates | Alkenyl Pinacol Boronates | Pd(PPh₃)₄, K₃PO₄ | 3-Alkenylpyridines | researchgate.net |
Site-Selective C-H Functionalization on Pyridinone Rings
Direct C-H functionalization has emerged as a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving step- and atom-economy. beilstein-journals.org The selective functionalization of C-H bonds on a pyridine (B92270) or pyridone ring is challenging due to the presence of multiple C-H bonds with similar reactivity. beilstein-journals.orgnih.gov However, recent advances have enabled site-selective C-H functionalization through various strategies, including the use of directing groups, radical reactions, and organometallic catalysis. nih.gov
For pyridone rings, site-selective C-H functionalization can be achieved at different positions depending on the reaction conditions and the directing groups employed. nih.gov For instance, para-selective functionalization of pyridines has been achieved by switching to acidic conditions with certain intermediates. nih.govresearchgate.net This allows for the introduction of various alkyl and aryl groups at specific positions on the pyridine ring. nih.gov These methods are particularly valuable for the late-stage functionalization of complex molecules. nih.govresearchgate.net
The table below highlights different approaches to site-selective C-H functionalization.
| Strategy | Key Feature | Selectivity | Reference |
| Directing Group Control | A functional group directs the catalyst to a specific C-H bond. | Ortho-selective | nih.gov |
| Radical Reactions | Generation of a radical on the pyridine ring. | Varies with conditions | nih.gov |
| Organometallic Catalysis | Use of transition metals to activate C-H bonds. | Varies with catalyst and ligands | beilstein-journals.orgnih.gov |
| pH-Dependent Reactivity | Switching reaction conditions to alter regioselectivity. | Meta vs. Para | nih.govresearchgate.net |
Enzymatic Catalysis in Pyridinone Synthesis
The application of biocatalysis in the synthesis of heterocyclic compounds is a rapidly growing field, offering mild and selective reaction conditions. While the direct enzymatic synthesis of this compound has not been extensively reported, the enzymatic machinery for the formation and modification of the pyridinone core has been elucidated in microorganisms, providing a foundation for potential biocatalytic routes.
One plausible enzymatic approach involves the hydroxylation of a pre-formed pyridine ring. For instance, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. is initiated by a flavin-dependent monooxygenase that hydroxylates the pyridine ring to produce pyridine-3,4-diol. nih.gov This enzymatic transformation highlights the potential for regioselective oxidation of pyridine derivatives. Similarly, whole cells of Burkholderia sp. have been shown to be effective biocatalysts for the hydroxylation of various pyridin-2-ols and pyridin-2-amines. nih.gov These enzymatic systems could potentially be engineered or adapted for the synthesis of 3-phenyl-4-hydroxypyridine, the immediate precursor to the target compound. Subsequent N-methylation could then be achieved through either chemical or enzymatic methods.
Another potential enzymatic strategy involves the use of transaminases. These enzymes catalyze the transfer of an amino group from an amino donor to a keto-acceptor. While typically employed for the synthesis of chiral amines, their application could be envisioned in the construction of the pyridinone ring from appropriate diketo precursors.
| Enzyme Type | Potential Application in Pyridinone Synthesis | Reference |
| Monooxygenase | Regioselective hydroxylation of a 3-phenylpyridine (B14346) precursor to form 3-phenyl-4-hydroxypyridine. | nih.govnih.gov |
| Transaminase | Amination of a suitable diketone precursor to form a key intermediate for cyclization into the pyridinone ring. | |
| Lipase | N-acylation of the pyridinone nitrogen or esterification of a carboxylated analogue. |
Table 1: Potential Enzymes for the Synthesis of this compound and its Analogues
Derivatization Strategies for Functionalized this compound Compounds
The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Various derivatization strategies can be employed to introduce a wide range of functional groups at different positions of the molecule.
N-Alkylation: The methylation of the nitrogen atom to yield the target compound is a key synthetic step. Generally, N-alkylation of pyridones can be achieved using alkyl halides in the presence of a base. For 4-alkoxy-2-pyridones, selective N-alkylation has been reported using tetrabutylammonium (B224687) iodide as a catalyst with potassium tert-butoxide as the base. lookchem.comresearchgate.net This method offers a practical route for preparing N-alkylated pyridones. The alkylation of 4-pyridones can sometimes lead to a mixture of N- and O-alkylated products, and the reaction conditions must be carefully optimized to favor N-alkylation. ysu.edu
C-Acylation: The introduction of an acyl group onto the pyridinone ring can provide a handle for further functionalization. While direct Friedel-Crafts acylation of pyridines is often challenging due to the electron-deficient nature of the ring, acylation of activated pyridinium derivatives has been achieved. acs.org For example, visible-light-induced site-selective C-H acylation of N-methoxypyridinium salts has been reported to yield C2-acylated pyridines. acs.org A similar strategy could potentially be adapted for the C-acylation of the this compound scaffold.
Halogenation: Halogenated pyridinones are valuable intermediates for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The direct halogenation of pyridines can be unselective. However, a method involving a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective halogenation at the 3-position of a broad range of pyridine precursors under mild conditions. nih.govnsf.govchemrxiv.org This strategy could be particularly useful for introducing a halogen atom at the C-5 or C-6 position of the this compound ring system.
| Derivatization Strategy | Reagents and Conditions | Potential Position of Functionalization | Reference |
| N-Alkylation | Methyl iodide, K2CO3 in DMF | N-1 | lookchem.comresearchgate.netysu.edu |
| C-Acylation | Acyl chlorides/anhydrides with a Lewis acid catalyst | C-2, C-5, or C-6 | acs.orgacs.orgnih.gov |
| Halogenation (via Zincke intermediate) | N-Tf2, amine, then halogenating agent (e.g., NBS, NCS, NIS) | C-3, C-5 | nih.govnsf.govchemrxiv.org |
| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Palladium or copper catalyst with a suitable coupling partner | C-5, C-6 (from halogenated precursor) | nih.gov |
Table 2: Derivatization Strategies for this compound
Chemical Reactivity and Transformation Mechanisms of 1 Methyl 3 Phenylpyridin 4 1h One
Electrophilic and Nucleophilic Reactions of the Pyridinone Core
The pyridinone core of 1-methyl-3-phenylpyridin-4(1H)-one possesses a nuanced electronic character, rendering it susceptible to attack by both electron-deficient and electron-rich species. The electron-withdrawing nature of the carbonyl group and the nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene, while also activating it towards nucleophilic attack.
Electrophilic attack is anticipated to occur at the C-2 and C-6 positions, which are ortho to the nitrogen and meta to the deactivating carbonyl group. However, the presence of the phenyl group at C-3 may sterically hinder attack at C-2. Studies on the nitration of analogous pyridone systems have shown that electrophilic substitution is possible under forcing conditions. For instance, the nitration of 4-pyridone has been studied kinetically, providing insight into the reactivity of the pyridone ring system towards electrophiles. nih.gov
Conversely, the pyridinone ring is activated towards nucleophilic attack, particularly at the C-2 and C-6 positions, which are electron-deficient due to the influence of the adjacent carbonyl and nitrogen atoms. The N-methylation to form a pyridinium-like structure further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic addition. Research on the C4-selective (hetero)arylation of pyridinium (B92312) salts demonstrates the feasibility of nucleophilic attack on such activated pyridine (B92270) systems. nih.govacsgcipr.orgrsc.org In the case of this compound, a nucleophile could potentially attack the C-2 or C-6 position, leading to addition or substitution products.
The phenyl substituent at the 3-position is expected to primarily exert an electronic influence on the pyridinone core's reactivity through resonance and inductive effects, while also presenting a potential site for electrophilic aromatic substitution under appropriate conditions.
Table 1: Predicted Regioselectivity of Reactions on the Pyridinone Core
| Reaction Type | Predicted Position(s) of Attack | Rationale |
| Electrophilic Attack | C-2, C-6 | Ortho to nitrogen, meta to carbonyl. |
| Nucleophilic Attack | C-2, C-6 | Electron-deficient positions activated by carbonyl and N-methyl group. |
Intramolecular Rearrangements and Cyclizations
The structural framework of this compound allows for the possibility of various intramolecular rearrangements and cyclization reactions, particularly under thermal or photochemical conditions.
Intramolecular cyclization is another plausible reaction pathway, especially involving the 3-phenyl substituent. Depending on the reaction conditions, an electrophilic cyclization onto the phenyl ring could occur, potentially leading to fused heterocyclic systems. Iodine-mediated intramolecular electrophilic aromatic cyclization has been demonstrated as a viable route for the synthesis of quinolines and other fused pyridines from appropriately substituted allylamines. acs.org A similar strategy could conceivably be applied to derivatives of this compound to construct more complex polycyclic structures. Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been used to synthesize benzofuran-fused systems, highlighting the potential for transition metal-catalyzed intramolecular C-H functionalization. acs.org
The pyridinone ring itself can participate in cycloaddition reactions. Diels-Alder reactions of pyridinone-like systems, though sometimes challenging due to electronic factors, can provide access to complex bicyclic and tricyclic frameworks. nih.govacsgcipr.orgorganic-chemistry.orgmychemblog.commasterorganicchemistry.com The dienophilic or dienic character of the pyridinone ring in this compound would depend on the specific reaction partner and conditions.
Table 2: Potential Intramolecular Transformations of this compound
| Transformation Type | Potential Outcome | Analogous System/Reaction |
| Thermal Rearrangement | Skeletal reorganization | Fluorinated pyridazines |
| Photochemical Rearrangement | Dewar isomer, azetidinone formation | 5-Methylpyrimidin-4-ones |
| Intramolecular Cyclization | Fused heterocyclic systems | Iodine-mediated cyclization of allylamines |
| Diels-Alder Reaction | Bicyclic/Tricyclic adducts | Pyridinone cycloadditions |
Tautomeric Equilibria in Pyridin-4(1H)-one Systems
The pyridin-4(1H)-one system can theoretically exist in equilibrium with its tautomeric form, 4-hydroxypyridine (B47283). For the parent 4-pyridone, the keto form, pyridin-4(1H)-one, is the predominant tautomer in the solid state and in polar solvents. libretexts.org However, in the gas phase, the equilibrium can shift towards the enol form, 4-hydroxypyridine.
In the case of this compound, the presence of the methyl group on the nitrogen atom precludes the formation of the 4-hydroxypyridine tautomer. The nitrogen atom is already quaternized, and there is no proton that can migrate to the carbonyl oxygen to form a hydroxyl group. Therefore, this compound exists exclusively in the pyridin-4(1H)-one form and does not exhibit the same tautomeric equilibrium as its N-unsubstituted counterpart.
Computational studies on the tautomerism of substituted 2- and 4-pyridones have provided deeper insights into the factors governing the position of the equilibrium, such as substituent effects and aromaticity. nih.gov While not directly applicable to the N-methylated compound, these studies underscore the electronic subtleties of the pyridone ring system.
Reactivity Towards Specific Reagents and Reaction Conditions
The reactivity of this compound with specific reagents is a key aspect of its chemical profile. Based on the reactivity of analogous compounds, several reaction types can be predicted.
Organometallic Reagents: The electron-deficient nature of the pyridinone ring suggests that it would be reactive towards organometallic reagents. Grignard reagents and organolithium compounds, being hard nucleophiles, would likely add to the carbonyl group (a 1,2-addition). In contrast, softer organocuprates (Gilman reagents) might favor conjugate addition (a 1,4-addition) to the C-2 or C-6 position of the pyridinone ring. msu.edumasterorganicchemistry.com The presence of the phenyl group at C-3 could influence the regioselectivity of such additions.
Reducing and Oxidizing Agents: The pyridinone ring can be susceptible to both reduction and oxidation. Catalytic hydrogenation could potentially reduce the double bonds in the ring, leading to a piperidinone derivative. The phenyl group could also be reduced under more forcing conditions. Conversely, oxidation could lead to ring-opened products or the formation of further oxidized heterocyclic systems, depending on the oxidant and reaction conditions.
Acids and Bases: The carbonyl oxygen in this compound can be protonated by strong acids, which would further activate the ring towards nucleophilic attack. The molecule is expected to be a weak base. Strong bases could potentially deprotonate the methyl group or the phenyl ring under specific conditions, generating a nucleophilic species that could undergo further reactions.
Table 3: Predicted Reactivity of this compound with Specific Reagents
| Reagent Class | Predicted Reaction Type | Potential Product(s) |
| Grignard Reagents | 1,2-Addition | Tertiary alcohol at C-4 |
| Gilman Reagents | 1,4-Conjugate Addition | Substituted pyridinone at C-2 or C-6 |
| Catalytic Hydrogenation | Reduction | Substituted piperidinone |
| Strong Acids | Protonation | Activated pyridinium species |
Spectroscopic and Advanced Structural Characterization of 1 Methyl 3 Phenylpyridin 4 1h One Derivatives
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers insights into the functional groups and bonding arrangements within 1-methyl-3-phenylpyridin-4(1H)-one derivatives.
FTIR analysis of related compounds reveals characteristic absorption bands. For instance, in a derivative, the C=C stretching of the phenyl groups is observed around 1572 cm⁻¹, while the ester carbonyl groups show a signal at 1754 cm⁻¹. researchgate.net An aldehyde group, if present as a substituent, would exhibit a sorption band at approximately 827 cm⁻¹. researchgate.net In another related structure, 1-(3-cyclopropylprop-2-yn-1-yl)-4-methoxybenzene, the IR spectrum shows peaks at 1510, 1246, 1174, 1033, and 812 cm⁻¹. rsc.org For 4-(cyclopropylethynyl)-2-(methylthio)pyridine, characteristic peaks are observed at 2224, 1554, 1524, 1416, 1339, 1322, 1202, and 864 cm⁻¹. rsc.org A derivative containing a heptynyl group, 3-(hept-1-yn-1-yl)-6-methoxypyridazine, displays IR peaks at 2955, 1593, 1542, 1463, 1411, 1324, 1289, 1267, 1012, 843, 797, and 736 cm⁻¹. rsc.org
These vibrational frequencies are indicative of the specific bonds and functional groups present in the molecules, allowing for detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR: The proton NMR spectra of this compound derivatives show characteristic signals for the protons in different parts of the molecule. For example, in 2-phenylpyridine, the proton signals appear in the aromatic region between δ 7.15 and 8.83 ppm. rsc.org The methyl group protons on the nitrogen of the pyridinone ring typically appear as a singlet. The chemical shifts of the pyridinone and phenyl ring protons are influenced by the electronic effects of the substituents. pressbooks.publibretexts.org For instance, in 4-phenylpyridine (B135609), the ¹H NMR spectrum shows distinct signals for the pyridine (B92270) and phenyl protons. researchgate.net In derivatives of 1,4-dihydropyridines, the NH proton resonates between δ 8.76 and 9.19 ppm in DMSO-d₆, while the H4 proton appears as a singlet around δ 4.75-5.02 ppm. scielo.br The methyl groups at C-2 and C-6 of the 1,4-DHP ring show up as singlets at approximately δ 2.2 ppm. scielo.br
¹³C NMR: The carbon-13 NMR spectra provide information on the carbon framework of the molecule. In 2-phenylpyridine, the carbon signals are observed between δ 120.6 and 157.4 ppm. rsc.org The carbonyl carbon (C-4) in the pyridinone ring is typically found further downfield. For 4-phenylpyridine, the ¹³C NMR spectrum shows signals for all the unique carbon atoms in the molecule. chemicalbook.com The chemical shifts are sensitive to the substitution pattern on both the pyridine and phenyl rings. nih.gov
A detailed analysis of ¹H and ¹³C NMR data for a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, is available in public databases. nih.gov
Interactive Data Table: NMR Data for Selected Pyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Phenylpyridine | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | rsc.org |
| 2-(4-Fluorophenyl)pyridine | 8.73–8.61 (m, 1H), 8.04–7.93 (m, 2H), 7.80–7.73 (m, 1H), 7.72–7.65 (m, 1H), 7.25–7.21 (m, 1H), 7.20–7.11 (m, 2H) | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) | rsc.org |
| 2-(4-Bromophenyl)pyridine | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H) | Not available | rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org
The fragmentation pattern in the mass spectrum offers structural information. libretexts.orglibretexts.org For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic rings. libretexts.org Fragmentation often involves the cleavage of bonds adjacent to the carbonyl group and the pyridine ring. chemguide.co.uklibretexts.org
For example, the HRMS (ESI) of a related pyridazine (B1198779) derivative, 3-(hept-1-yn-1-yl)-6-methoxypyridazine, showed a calculated value for C₁₂H₁₇N₂O⁺ [M+H]⁺ of 205.1263, with a found value of 205.1338. rsc.org The mass spectrum of 4-phenylpyridine shows a prominent molecular ion peak at m/z 155. nist.gov
Interactive Data Table: HRMS Data for a Pyridazine Derivative
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| 3-(hept-1-yn-1-yl)-6-methoxypyridazine | [M+H]⁺ | 205.1263 | 205.1338 | rsc.org |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
In the solid state, molecules of this compound and its derivatives are likely to engage in various intermolecular interactions, such as π-π stacking between the phenyl and pyridinone rings. rsc.orgmdpi.com These interactions play a crucial role in determining the crystal packing. nih.gov For instance, studies on related heterocyclic systems have shown the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π–π interactions. mdpi.com In other crystalline solids, C-H···N and C-H···π interactions are also observed. nih.gov The analysis of these interactions is essential for understanding the supramolecular chemistry of these compounds. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectra of phenylpyridine derivatives typically show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For example, the UV-Vis spectrum of a furopyridine derivative in various solvents shows characteristic absorption bands between 250 and 390 nm. researchgate.net The absorption spectra of related triads containing gold(I)-ethynyl units display near-visible absorption bands that are assigned to π-π* (C≡C-phen) transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. researchgate.netsharif.edu The UV-Vis spectrum of 4-methylpyrimidine, a related heterocyclic compound, has been documented. nist.gov
Theoretical and Computational Investigations of 1 Methyl 3 Phenylpyridin 4 1h One
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental characteristics of molecular systems. For the 4-pyridinone core structure, these methods have been used to explore its geometry, electronic properties, and reactivity. A series of novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed and synthesized as multifunctional agents for potential therapeutic applications. nih.govacs.org
Analysis of Electronic Structure and Molecular Orbitals (HOMO-LUMO)
The electronic character of a molecule is dictated by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.com
In related heterocyclic systems, such as pyrimidine (B1678525) derivatives, the HOMO-LUMO energy gap has been shown to be small, suggesting high chemical reactivity and the potential for intramolecular charge transfer. irjweb.comresearchgate.net For a molecule like 1-methyl-3-phenylpyridin-4(1H)-one, the HOMO is expected to be distributed over the electron-rich phenyl and pyridinone rings, while the LUMO would also be located on these moieties. acs.org The presence of the electron-donating methyl group and the phenyl substituent would likely influence the energies of these frontier orbitals. In a study of pyrimidine derivatives, it was observed that the HOMO energy is a good indicator of electron-donating capability, while the LUMO energy reflects its electron-accepting nature. irjweb.com
| Compound Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Pyrimidine Derivative | DFT/B3LYP/6-311G(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |
| Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine | HF/6-31G | -9.29 | -0.00 | 9.29 | researchgate.net |
| Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine | B3LYP/6-31G | -10.98 | -0.00 | 10.98 | researchgate.net |
Elucidation of Reaction Mechanisms and Transition States
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For pyridinone derivatives, tandem one-pot conversions have been reported, and the proposed mechanisms often involve intermediates that can be studied computationally. nih.gov For instance, the synthesis of 2-pyridinone derivatives via a Blaise reaction intermediate involves a vinyl zinc bromide complex formed through a Michael addition, followed by rearrangement and intramolecular cyclization. nih.gov
Computational studies on the functionalization of pyridines have revealed that dearomatization strategies can enable meta-selective reactions. researchgate.net These processes involve the formation of dihydropyridine (B1217469) intermediates, and theoretical calculations help to understand the electronic and steric factors that govern the regioselectivity of these reactions. researchgate.net Similarly, the reaction mechanism of enzymes like dihydropyrimidinase, which acts on related cyclic structures, has been investigated using quantum mechanical cluster approaches to model the active site and understand the catalytic steps. rsc.org
Prediction of Spectroscopic Properties
A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions can aid in the characterization and identification of newly synthesized compounds. For instance, in a study on N-phenyl-N-(pyridin-4-yl)acetamide, DFT calculations were used to support the analysis of its crystal structure. researchgate.net
The vibrational frequencies calculated from DFT can be correlated with experimental IR and Raman spectra, providing a detailed assignment of the observed bands to specific molecular motions. Similarly, NMR chemical shifts can be predicted with reasonable accuracy, aiding in the interpretation of experimental spectra. The prediction of electronic transitions helps in understanding the UV-Vis absorption spectrum of a molecule. For a series of pyrimidine derivatives, spectral studies were used to characterize the synthesized compounds, with strong absorption bands indicating the presence of specific functional groups. nih.gov
Studies on Tautomeric Preferences and Aromaticity
Pyridin-4(1H)-ones can exist in equilibrium with their tautomeric form, 4-hydroxypyridine (B47283). Computational studies have shown that for 4-pyridone, the tautomerization to its hydroxy form leads to a significant gain in aromaticity. researchgate.netnih.govbohrium.com The position of this equilibrium can be influenced by substituents and the solvent environment. researchgate.netnih.govbohrium.com In the gas phase, the hydroxy form is often favored, while in polar solvents, the pyridone form predominates. stackexchange.com
Ab initio calculations have been employed to investigate the tautomerism of 4-pyridone, with results suggesting that the 4-hydroxypyridine tautomer is more stable in the gas phase. wayne.edu The stability of the pyridone form is often attributed to resonance stabilization, particularly the contribution of a charge-separated resonance structure where the negative charge resides on the electronegative oxygen atom. stackexchange.com The introduction of a methyl group on the nitrogen atom in this compound would prevent the formation of the 4-hydroxypyridine tautomer, thus locking the molecule in the pyridinone form.
Molecular Modeling and Docking Studies for Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
For derivatives of 4-pyridinone, molecular docking studies have been instrumental in exploring their potential as therapeutic agents. For example, a series of novel 1-phenyl-3-hydroxy-4-pyridinone derivatives were designed and evaluated as multifunctional agents for Alzheimer's disease, with docking studies providing insights into their binding modes. nih.govacs.org In another study, docking simulations of 4-pyridone derivatives were used to investigate their antimalarial activity. nih.gov Similarly, phenyl hydrazine (B178648) derivatives of piperidones have been studied for their anticancer efficiency using molecular docking to predict their binding potency to target proteins. asianpubs.org
| Compound Class | Target | Biological Activity | Key Findings from Docking | Reference |
|---|---|---|---|---|
| 1-Phenyl-3-hydroxy-4-pyridinone derivatives | Multiple targets for Alzheimer's | Multifunctional agents | Provided insights into binding modes | nih.govacs.org |
| 4-Pyridone derivatives | Plasmodium bc1 complex | Antimalarial | Identified key interactions for activity | nih.gov |
| Phenyl hydrazine derivatives of piperidones | Dihydrofolate reductase | Anticancer | Exhibited significant binding potency | asianpubs.org |
| Pyridine (B92270) N-oxide derivatives | SARS-CoV-2 main protease | Antiviral | Identified potential inhibitors | nih.gov |
In Silico Structure-Activity Relationship (SAR) Derivation
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational methods. This approach is crucial for optimizing lead compounds in drug discovery. Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of new compounds based on their molecular descriptors.
For 4-pyridone derivatives, QSAR studies have been successfully applied to understand their antimalarial activity. nih.gov In one such study, a QSAR model was developed using multiple linear regression, which identified key molecular descriptors that correlate with the antimalarial activity. nih.gov Such models can guide the design of new derivatives with improved potency. The pyridine scaffold itself is a significant component in many approved drugs, highlighting its importance in medicinal chemistry. nih.gov The development of QSAR models for pyridine and its derivatives is an active area of research for various therapeutic targets. mdpi.com
Biological and Biomedical Research Applications of 1 Methyl 3 Phenylpyridin 4 1h One Non Clinical Focus
Pyridinones as Privileged Scaffolds in Molecular Design
Pyridinone rings, which exist as 2-pyridone and 4-pyridone isomers, are recognized as privileged scaffolds in drug discovery. nih.govnih.govresearchgate.netnih.gov This designation stems from their unique physicochemical properties and their ability to interact with a wide range of biological targets. nih.govresearchgate.net Pyridinones possess weak alkalinity and can act as both hydrogen-bond donors and acceptors, facilitating interactions with biological macromolecules. nih.govresearchgate.netnih.gov
Compared to other nitrogen-containing heterocycles like pyridine (B92270), pyridinones exhibit lower lipophilicity and are electrically neutral, which can lead to reduced off-target effects and more favorable pharmacokinetic profiles. nih.govnih.gov The incorporation of the pyridinone scaffold can influence a molecule's aqueous solubility and metabolic stability. researchgate.net These characteristics make pyridinones attractive structural units for the design of new therapeutic agents with diverse biological activities, including anti-inflammatory, antiviral, antibacterial, and antiproliferative properties. nih.govnih.govresearchgate.netnih.gov
In Vitro Evaluation of Biological Activities
The pyridinone scaffold is a versatile core for the development of biologically active compounds. The following sections detail the in vitro evaluation of various biological activities associated with 1-methyl-3-phenylpyridin-4(1H)-one and its related derivatives.
Enzyme Inhibition Studies (e.g., Kinases, HIV-1 Integrase, COMT, EGFR, FtsZ)
The pyridinone core has been identified as a key pharmacophore in the design of various enzyme inhibitors.
Kinase Inhibition: Pyridinone derivatives have shown potential as kinase inhibitors. For instance, novel 3,5-dimethylpyridin-4(1H)-one derivatives have been identified as activators of AMP-activated protein kinase (AMPK). jst.go.jp Another study on benzonaphthyridinone derivatives, which can be considered rigidified pyridinones, led to the discovery of potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and proliferation. nih.govmit.edu One such compound, a benzonaphthyridinone, exhibited an IC50 of 5.4 nM against the mTORC1 enzyme. nih.govmit.edu Furthermore, a series of 1-H-pyrazole-3-carboxamide derivatives incorporating a pyrimidine-fused heterocycle, which can be considered a bioisostere of the pyridinone ring, demonstrated potent inhibitory activities against FLT3 and CDK kinases with IC50 values in the nanomolar range. nih.gov
HIV-1 Integrase Inhibition: The human immunodeficiency virus-1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov While direct studies on this compound are not available, bicyclic pyrimidinones (B12756618) and pyrido[1,2-a]pyrimidin-4-ones, which are structurally related to pyridinones, have been developed as potent HIV-1 integrase inhibitors with nanomolar activity in cell culture. nih.gov
COMT Inhibition: Catechol-O-methyltransferase (COMT) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. mdpi.comnih.gov A series of 3-hydroxypyridin-4-one derivatives have been synthesized and evaluated as COMT inhibitors. The most potent compounds in this series exhibited IC50 values in the low micromolar range, demonstrating that the 3-hydroxypyridin-4-one scaffold can serve as a lead for the development of non-nitrocatechol COMT inhibitors. nih.gov
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 3-Hydroxypyridin-4-one derivatives | COMT | 4.55 - 19.8 | nih.gov |
| Benzonaphthyridinone | mTORC1 | 0.0054 | nih.govmit.edu |
| 1-H-pyrazole-3-carboxamide derivatives | FLT3, CDK2, CDK4, CDK6 | Nanomolar range | nih.gov |
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.gov Although no direct data exists for this compound, the broader class of pyridinone-containing structures has been explored for EGFR inhibition.
FtsZ Inhibition: The bacterial cell division protein FtsZ is an attractive target for the development of new antibacterial agents. researchgate.netnih.govmdpi.com A class of synthetic antibacterials, exemplified by PC190723, which contains a substituted pyridine ring, has been shown to inhibit FtsZ and prevent cell division in bacteria like Staphylococcus aureus. researchgate.net Additionally, novel 1-methyl-2-phenylpyridin-1-ium derivatives have been designed as broad-spectrum FtsZ inhibitors. researchgate.netacs.org
Antiproliferative Effects on Cancer Cell Lines (in vitro assays)
The antiproliferative activity of pyridinone derivatives has been evaluated against various human cancer cell lines. While specific data for this compound is not available, studies on structurally related compounds provide insights into the potential of this scaffold.
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which incorporate a pyridine ring, demonstrated broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govresearchgate.net One derivative, compound 5a, showed significant inhibition against several cell lines, with IC50 values in the low micromolar range. nih.gov For instance, it exhibited an IC50 of 1.25 µM against the colon cancer cell line KM12 and 1.33 µM against the renal cancer cell line A498. nih.gov
Furthermore, N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives have been shown to possess moderate to strong antiproliferative activity against cell lines such as HCT 116 (colon carcinoma), H 460 (lung carcinoma), and MCF-7 (breast carcinoma), with some derivatives active at low micromolar concentrations. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which can be considered pyridinone bioisosteres, have shown promising antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Colon (KM12) | 1.25 | nih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | CNS (SNB-75) | 1.26 | nih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Melanoma (MDA-MB-435) | 1.41 | nih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Melanoma (SK-MEL-28) | 1.49 | nih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Renal (A498) | 1.33 | nih.gov |
| N-Aryl 3-hydroxy-2-methylpyridin-4-ones | Colon (HCT 116), Lung (H 460), Breast (MCF-7) | Low micromolar | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 2) | Breast (MCF-7) | 0.013 | mdpi.com |
Antimicrobial Properties (in vitro characterization)
The pyridinone scaffold has been investigated for its antimicrobial properties. A study on 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, a compound structurally related to this compound, demonstrated antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) for 90% of isolates (MIC90) of ≤20 μg/ml. nih.gov
Other heterocyclic systems containing the pyridinone motif have also shown antimicrobial potential. For example, new derivatives of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione exhibited activity against Gram-positive bacteria, with some compounds showing good activity against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov
Anti-inflammatory and Antioxidant Activities (in vitro mechanistic studies)
Derivatives of pyridinone have been explored for their potential anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity: While direct evidence for this compound is lacking, related pyridinone structures have shown anti-inflammatory potential.
Antioxidant Activity: The antioxidant properties of pyridinone derivatives have been investigated. A study on 3-methyl-1-phenyl-2-pyrazolin-5-one, a structurally similar compound, demonstrated significant antioxidant activity. nih.gov This compound was shown to inhibit lipid peroxidation in liposomal membranes initiated by both water-soluble and lipid-soluble radical initiators. nih.gov Another study on 1-adamantylthio derivatives of phenylpyridines also reported interesting superoxide (B77818) dismutase (SOD)- and free radical (DPPH)-scavenging activities. researchgate.net Furthermore, derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have demonstrated antiradical activity against DPPH and ABTS radicals and have shown cytoprotective effects in vitro. nih.gov
| Compound | Assay | Activity | Reference |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Lipid peroxidation inhibition | Efficient inhibition | nih.gov |
| 1-Adamantylthio-4-phenylpyridine | SOD and DPPH scavenging | Potent activity | researchgate.net |
| 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones | DPPH and ABTS radical scavenging | Antiradical activity | nih.gov |
Other Reported In Vitro Biological Activities (e.g., antitrypanosomal, antimalarial)
The broad biological activity profile of pyridinone-related structures extends to other areas of infectious disease research.
Antitrypanosomal Activity: Human African trypanosomiasis is a parasitic disease caused by Trypanosoma brucei. escholarship.orgescholarship.org Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity against T. brucei rhodesiense, with some compounds exhibiting EC50 values in the sub-micromolar range. escholarship.orgescholarship.org While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic scaffolds in targeting this parasite. Other phenolic compounds have also shown in vitro antitrypanosomal activity. nih.govnih.gov
Antimalarial Activity: Malaria, caused by Plasmodium falciparum, remains a major global health concern. nih.govnih.gov Several studies have reported the antimalarial activity of compounds containing pyridine or piperidine (B6355638) rings. For example, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene was found to be a potent antimalarial agent against both chloroquine-sensitive and -resistant strains of P. falciparum, with IC50 values of 0.06 µM and 0.07 µM, respectively. mdpi.com Additionally, certain 4-aminoquinoline-pyrimidine hybrids have demonstrated efficacy in the nanomolar range against both drug-sensitive and -resistant strains of P. falciparum. nih.gov
Mechanistic Insights into Biological Action at the Molecular Level (excluding in vivo human outcomes)
No specific information is available in the reviewed literature regarding the molecular mechanism of action of this compound.
Rational Design and Optimization of Pyridinone-Based Bioactive Molecules
While there is no specific information on the rational design and optimization of bioactive molecules based on the this compound scaffold, the broader class of pyridinones is a subject of significant interest in medicinal chemistry. nih.govfrontiersin.orgnih.gov The pyridinone ring is considered a "privileged structure" as it can interact with various biological targets. frontiersin.org
The general approach to the rational design of pyridinone-based molecules involves modifying the substituents on the pyridinone core to enhance potency and selectivity for a specific biological target while optimizing pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies on various pyridinone derivatives have shown that small changes to the substituents can lead to significant differences in biological activity. nih.gov For instance, in a series of 3-iodo-4-phenoxypyridinone analogues, modifying the substituent at the C-3 position had a substantial impact on their anti-HIV activity. nih.gov
Computational methods, such as molecular docking, are often employed to predict the binding interactions of pyridinone derivatives with their target proteins, guiding the design of more potent inhibitors. sdu.dk These studies help in understanding how the pyridinone scaffold and its substituents fit into the active site of an enzyme or the binding pocket of a receptor.
Q & A
Q. What synthetic routes are recommended for preparing 1-methyl-3-phenylpyridin-4(1H)-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of pyridinone derivatives often employs cyclization, annulation, or multicomponent reactions. For example:
- Carbene-catalyzed [3+3] annulation (e.g., for dihydropyridin-2-ones) uses N-heterocyclic carbene (NHC) catalysts under mild conditions (room temperature, 12–24 hours) to achieve moderate yields (23–67%) .
- One-pot synthesis methods reduce purification steps by combining intermediates in situ, as demonstrated for functionalized dihydropyridin-2-ones using DBU (1,8-diazabicycloundec-7-ene) as a base .
- Solvent selection (e.g., ethanol or THF) and temperature control (reflux vs. ambient) significantly impact yield and purity. For example, refluxing ethanol for 4 hours yielded a 40% pure product in crystal form .
Q. Table 1: Synthesis Optimization Strategies
| Method | Catalyst/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| [3+3] Annulation | NHC, room temperature | 23–67 | |
| One-pot synthesis | DBU, THF | 36–67 | |
| Cyclization in ethanol | Reflux, 4 hours | 40 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Determines molecular geometry and intermolecular interactions. For example, dihedral angles between aromatic rings (e.g., 35.4°–86.9°) and bond lengths (C=O at 1.226 Å) validate structural assignments .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula via exact mass matching (e.g., deviation < 2 ppm) .
Q. Table 2: Key Spectral Benchmarks
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel pyridinone derivatives?
Methodological Answer: Contradictions in spectral data (e.g., unexpected NMR shifts or ambiguous NOE correlations) require:
- Complementary techniques : Pair NMR with X-ray crystallography to resolve stereochemical ambiguities (e.g., sp³ hybridization vs. planar conformations) .
- Isotopic labeling : Deuterated analogs (e.g., 3-(2-Chloroethyl-d4)-derivatives) clarify splitting patterns in complex spectra .
- Computational modeling : DFT (Density Functional Theory) calculations predict NMR chemical shifts and optimize geometries, cross-validating experimental data .
Case Study : A crystal structure (Pbca space group, R factor = 0.0475) resolved conflicting NOE data by confirming non-planar molecular geometry .
Q. What in vitro and in vivo models are suitable for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
- In vitro models :
- Kinase inhibition assays : Screen for activity against cancer targets (e.g., BTK, EGFR) using fluorescence polarization .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- In vivo models :
- Rodent toxicity studies : CD-1 mice and Sprague-Dawley rats are standard for acute toxicity (LD₅₀ determination) and behavioral endpoints .
- Analgesic activity : Thermal plate tests (55°C) measure latency to pain response, with data analyzed via GraphPad Prism .
Q. Table 3: Bioactivity Testing Protocols
| Model | Protocol | Endpoint | Reference |
|---|---|---|---|
| Kinase inhibition | Fluorescence polarization | IC₅₀ values | |
| Acute toxicity (mice) | OECD Guideline 423 | LD₅₀ | |
| Thermal analgesia | Hot-plate test (55°C) | Latency time (sec) |
Q. How do substituent modifications on the pyridinone core influence physicochemical properties and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl (-CF₃) enhances metabolic stability and lipophilicity (logP), improving blood-brain barrier penetration .
- Aromatic substituents : Phenyl or pyridinyl groups increase π-π stacking interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenyl) may reduce solubility but enhance target selectivity .
Data-Driven Insight : Derivatives with -CF₃ showed 3-fold higher analgesic activity than non-fluorinated analogs in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
